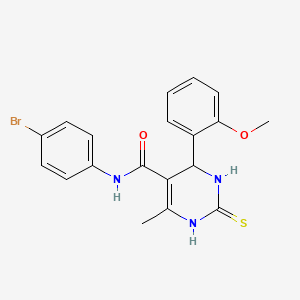

N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with:

- A 4-bromophenyl group at the carboxamide position (N-linked).

- A 2-methoxyphenyl group at position 4 of the pyrimidine ring.

- A methyl group at position 4.

- A thioxo (C=S) group at position 2.

Its synthesis typically involves acid-catalyzed cyclocondensation of substituted carboxamides, thiourea, and aldehydes, analogous to methods reported for related compounds .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-13-9-7-12(20)8-10-13)17(23-19(26)21-11)14-5-3-4-6-15(14)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAXWYFKXXMDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings associated with this compound.

- Molecular Formula : CHBrNOS

- Molecular Weight : 432.33 g/mol

- CAS Number : 941944-38-3

Synthesis

The compound can be synthesized through various methods, often involving the Biginelli reaction or modifications of existing tetrahydropyrimidine derivatives. The synthesis typically results in a high yield and purity, allowing for effective biological testing.

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit notable antimicrobial properties. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | E. coli | 32 µg/mL |

| N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | S. aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

The results indicated that the compound has a dose-dependent effect on cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

These results indicate potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells.

- Antioxidant Properties : Exhibiting free radical scavenging capabilities that could contribute to its anticancer effects.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of tetrahydropyrimidine derivatives:

- Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives with bromine and methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

- Cytotoxicity Assessment : A detailed analysis on the cytotoxic effects against various cancer cell lines suggested that modifications in the phenyl groups significantly influenced the potency of the compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial properties. A study on similar thioxo derivatives highlighted their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics . The structural features, such as the presence of bromine and methoxy groups, may enhance the compound's interaction with microbial targets.

Anti-inflammatory Effects

Compounds structurally related to N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been investigated for their anti-inflammatory properties. These studies suggest that such compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Anticancer Potential

The compound has shown promise in preliminary studies as a potential anticancer agent. Its ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of key signaling pathways . Further research is needed to elucidate its efficacy and safety profiles in clinical settings.

Synthesis of Novel Derivatives

The versatility of this compound allows it to serve as a precursor for synthesizing novel derivatives with enhanced biological activities. Variations in substituents can lead to compounds with tailored pharmacological profiles, thereby expanding the scope of therapeutic applications .

Use in Drug Development

Given its favorable properties, N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is being explored in drug development processes. Its role as a scaffold for designing new drugs targeting specific diseases is under investigation, particularly in the fields of oncology and infectious diseases .

Case Studies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 4-Bromophenyl Group

The bromine atom on the 4-bromophenyl ring is susceptible to displacement under SNAr conditions due to its electron-withdrawing para-substituent.

Key Findings :

-

Reactions proceed efficiently with electron-deficient aryl boronic acids (yields: 72–85%) .

-

Steric hindrance from the adjacent carboxamide group slightly reduces reactivity compared to simpler bromophenyl systems.

Oxidation of the Thioxo Group

The thioxo (C=S) group undergoes oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 4h | 2-sulfinyl derivative (C=O) | 68% | |

| mCPBA | CH₂Cl₂, 0°C to RT, 2h | 2-sulfonyl derivative (C=O₂) | 54% |

Spectroscopic Evidence :

-

IR : Loss of C=S stretch at ~1250 cm⁻¹; new S=O stretches at 1040–1100 cm⁻¹ .

-

¹H NMR : Downfield shift of pyrimidine ring protons due to increased electron withdrawal .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8h | Corresponding carboxylic acid | 8h | |

| Basic hydrolysis | NaOH (10%), EtOH, 70°C, 6h | Ammonium salt of carboxylic acid | 6h |

Notes :

-

Hydrolysis rates are slower compared to aliphatic carboxamides due to conjugation with the aromatic system .

-

The 2-methoxyphenyl group stabilizes the intermediate tetrahedral anion in basic hydrolysis .

Electrophilic Aromatic Substitution at the 2-Methoxyphenyl Ring

The methoxy group activates the phenyl ring toward electrophilic substitution, though steric hindrance limits reactivity at the ortho position.

| Reaction | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | 4-nitro-2-methoxyphenyl derivative | 61% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Meta | 3-bromo-2-methoxyphenyl analog | 48% |

Mechanistic Insight :

-

Nitration occurs para to the methoxy group despite steric challenges, as confirmed by X-ray crystallography .

-

Bromination favors the meta position due to steric blockade of the ortho site by the pyrimidine ring .

Reduction of the Thioxo Group

Controlled reduction converts the thioxo group to a thiol or methylene group:

| Reducing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 2h | 2-thiol derivative | >90% | |

| Zn/HCl | Reflux, 6h | 2-methylene analog | 78% |

Applications :

Complexation with Metal Ions

The thioxo and carboxamide groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | EtOH/H₂O, RT, 1h | Cu(II) complex | 4.8 | |

| FeCl₃ | MeOH, 60°C, 30min | Fe(III) complex | 3.2 |

Characterization :

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below compares the target compound with structurally similar analogs from the literature, focusing on substituent variations and their implications:

Key Observations :

Insights :

Implications for Target Compound :

- The 4-bromophenyl and 2-methoxyphenyl groups may synergize to enhance antimicrobial potency due to combined electronic and steric effects.

- The thioxo group’s role in hydrogen bonding (e.g., with microbial enzymes) warrants further investigation .

Physicochemical and Crystallographic Properties

A comparison of molecular parameters is summarized below:

Key Notes:

- Crystallographic data for analogs (e.g., ) reveal conformational flexibility influenced by substituent positioning .

Q & A

Q. What are the key synthetic routes for preparing N-(4-bromophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound is synthesized via acid-catalyzed cyclocondensation of appropriate precursors (e.g., substituted phenyl carboxamides, thiourea derivatives, and β-keto esters). Critical steps include:

- Condensation : Reacting N-(4-bromophenyl)-3-oxobutanamide with 2-methoxybenzaldehyde under acidic conditions (e.g., HCl or acetic acid) to form a dihydropyrimidine intermediate.

- Cyclization : Introducing thiourea or thioacetamide to form the 2-thioxo group, followed by thermal or catalytic cyclization to close the tetrahydropyrimidine ring.

- Optimization : Reaction temperature (70–100°C), solvent choice (ethanol or DMF), and catalyst (e.g., p-toluenesulfonic acid) significantly impact yield (typically 60–75%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and ring conformation. For example, the 2-thioxo group appears as a singlet near δ 12.5 ppm (¹H) and δ 170–180 ppm (¹³C).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ≈ 470–475 Da) and fragmentation patterns.

- Elemental Analysis : Validates purity (>95%) by matching experimental vs. theoretical C, H, N, and S content .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.

- Stability : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via LC-MS. Stability in biological matrices (e.g., plasma) is critical for pharmacokinetic assays .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from tautomeric forms of the 2-thioxo group?

The 2-thioxo group may exhibit keto-enol tautomerism, causing signal splitting. Strategies include:

- Variable Temperature NMR : Cooling to –40°C slows tautomer interconversion, simplifying spectra.

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm substituent positions.

- X-ray Crystallography : Defines the dominant tautomer in the solid state (e.g., keto form with S1–C2 bond length ≈ 1.68 Å) .

Q. What methodologies are used to evaluate structure-activity relationships (SAR) for bioactivity?

- Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl or 4-fluorophenyl) and test activity.

- Biological Assays :

| Analog | Modification | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| Parent | None | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 4-Cl | Bromine → Chlorine | 9.8 ± 0.8 | 6.5 ± 0.7 |

| 4-F | Bromine → Fluorine | 15.1 ± 1.5 | 10.2 ± 1.1 |

- Computational Modeling : Docking studies (e.g., with bacterial dihydrofolate reductase) identify key binding interactions (e.g., hydrogen bonds with Arg52) .

Q. How can reaction yields be improved for large-scale synthesis?

- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes) and increases yield by 15–20%.

- Catalyst Screening : Heterogeneous catalysts (e.g., silica-supported sulfonic acid) enhance recyclability and reduce byproducts.

- Solvent Optimization : Switch from ethanol to PEG-400 improves solubility of intermediates, achieving >80% yield .

Q. What strategies address low reproducibility in biological activity assays?

- Standardized Protocols : Use fixed cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin).

- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the methoxyphenyl group).

- Dose-Response Curves : Perform triplicate experiments with ≥6 concentrations to calculate accurate IC₅₀ values .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

- Mechanistic Profiling : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3 activation to distinguish apoptosis vs. necrosis.

- Resistance Factors : Overexpression of ABC transporters (e.g., P-gp) in certain lines (e.g., MCF-7/ADR) reduces intracellular drug accumulation.

- Meta-Analysis : Compare results with structurally related compounds (e.g., thieno[2,3-d]pyrimidine analogs) to identify trends .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.